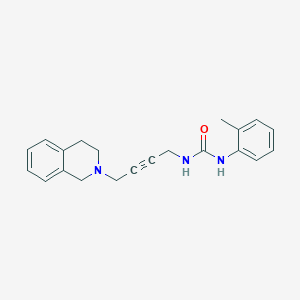![molecular formula C18H17Cl2NO3 B2762201 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate CAS No. 1794751-18-0](/img/structure/B2762201.png)
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate is a chemical compound with a complex structure that includes a carbamoyl group, a methylphenyl group, and a dichlorobenzoate moiety
准备方法
The synthesis of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate typically involves multiple steps. The synthetic route may include the reaction of 3,4-dichlorobenzoic acid with {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl chloride under specific conditions to form the desired product. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch reactors to produce the compound in larger quantities.
化学反应分析
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research may explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound can be utilized in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.
相似化合物的比较
When compared to similar compounds, {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate stands out due to its unique combination of functional groups. Similar compounds may include:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern on the benzene ring or the nature of the carbamoyl group.
Other carbamoyl benzoates: Compounds with different substituents on the benzoate moiety or variations in the carbamoyl group. The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)14-7-8-15(19)16(20)9-14/h3-9,12H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDXNMGZHSXVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
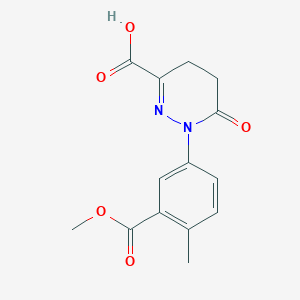


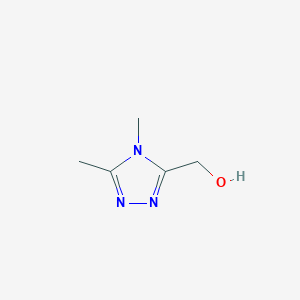
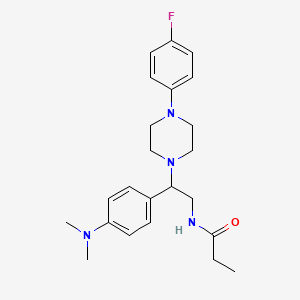
![2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2762128.png)
![[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2762131.png)
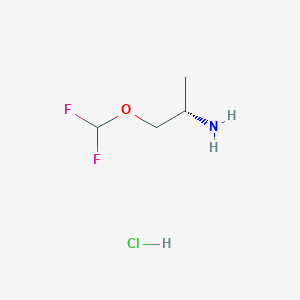
![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)
![1-{5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2762136.png)
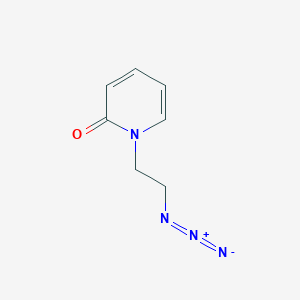

![2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2762140.png)
